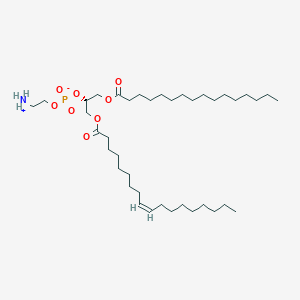
1-Palmitoyl-3-oleoyl-sn-glycero-2-PE
Übersicht
Beschreibung
1-Palmitoyl-3-oleoyl-sn-glycero-2-phosphoethanolamine is a phospholipid that plays a crucial role in biological membranes. It consists of a glycerol backbone with a palmitic acid at the sn-1 position, an oleic acid at the sn-2 position, and a phosphoethanolamine group at the sn-3 position. This compound is significant in various biological processes and is widely studied for its role in membrane dynamics and cellular functions.
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-3-oleoyl-sn-glycero-2-phosphoethanolamine has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.
Biology: Investigated for its role in cell signaling, membrane fusion, and lipid-protein interactions.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the production of liposomes for cosmetics and pharmaceuticals.
Biochemische Analyse
Biochemical Properties
1-Palmitoyl-3-oleoyl-sn-glycero-2-PE participates in various biochemical reactions. It interacts with different enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of micelles, liposomes, and other types of artificial membranes . These interactions are crucial for the structure and function of biological membranes .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used to study lipid rafts, which are microdomains in the cell membrane involved in cell signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, contributing to the structural integrity of cell membranes and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its role in biological systems .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that it can have threshold effects, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Palmitoyl-3-oleoyl-sn-glycero-2-phosphoethanolamine can be synthesized through a series of chemical reactions involving the esterification of glycerol with palmitic and oleic acids, followed by the introduction of the phosphoethanolamine group. The typical synthetic route involves:
Esterification: Glycerol is esterified with palmitic acid and oleic acid under acidic conditions to form 1-palmitoyl-2-oleoyl-sn-glycerol.
Phosphorylation: The resulting diacylglycerol is then phosphorylated using phosphoethanolamine in the presence of a suitable catalyst, such as dicyclohexylcarbodiimide (DCC), to yield 1-palmitoyl-3-oleoyl-sn-glycero-2-phosphoethanolamine.
Industrial Production Methods
Industrial production of 1-palmitoyl-3-oleoyl-sn-glycero-2-phosphoethanolamine typically involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
1-Palmitoyl-3-oleoyl-sn-glycero-2-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The unsaturated oleic acid moiety can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield free fatty acids and glycerophosphoethanolamine.
Substitution: The phosphoethanolamine group can participate in substitution reactions, where the ethanolamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (palmitic acid and oleic acid) and glycerophosphoethanolamine.
Substitution: Various substituted phosphoethanolamine derivatives.
Wirkmechanismus
1-Palmitoyl-3-oleoyl-sn-glycero-2-phosphoethanolamine exerts its effects primarily through its incorporation into biological membranes. It influences membrane fluidity, curvature, and phase behavior. The compound interacts with membrane proteins and other lipids, modulating their function and activity. The molecular targets include various membrane-bound enzymes and receptors, and the pathways involved often relate to cell signaling and membrane trafficking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): Similar structure but with a phosphocholine head group instead of phosphoethanolamine.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG): Contains a phosphoglycerol head group.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine (POPS): Features a phosphoserine head group.
Uniqueness
1-Palmitoyl-3-oleoyl-sn-glycero-2-phosphoethanolamine is unique due to its phosphoethanolamine head group, which imparts distinct biophysical properties to membranes, such as increased curvature and specific interactions with proteins. This makes it particularly valuable in studies of membrane fusion and signaling.
Eigenschaften
IUPAC Name |
2-azaniumylethyl [(2R)-1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMYNJDXEOSYBR-OTMQOFQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)([O-])OCC[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OP(=O)([O-])OCC[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801335925 | |
| Record name | 1-Palmitoyl-3-oleoyl-sn-glycero-2-Phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801335925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884324-34-9 | |
| Record name | 1-Palmitoyl-3-oleoyl-sn-glycero-2-Phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801335925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


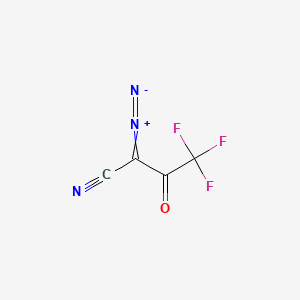
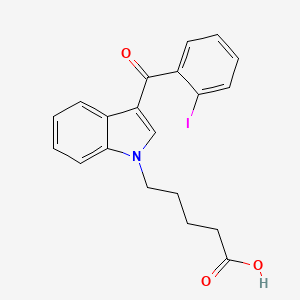


![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)
![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)
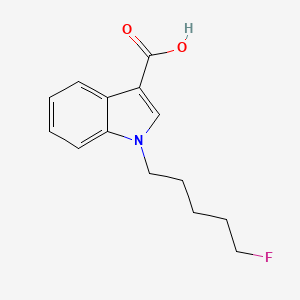
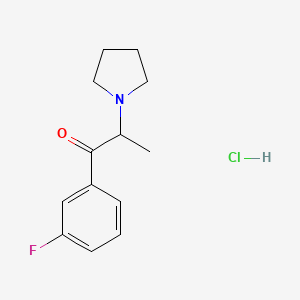
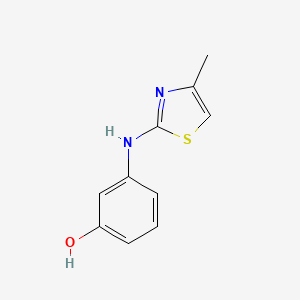
![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)
![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)
